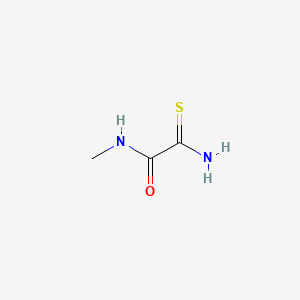

2-Amino-N-methyl-2-thioxoacetamide

Description

Significance of the Thioxoacetamide Scaffold in Synthetic Organic Chemistry

The thioxoacetamide scaffold is a privileged structure in synthetic organic chemistry due to its inherent reactivity and ability to participate in a wide array of chemical transformations. The presence of both a nucleophilic amino group and an electrophilic thiocarbonyl group within the same molecule allows for diverse reactivity profiles. Thioamides, in general, are known to be versatile intermediates in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. nih.govnih.gov

The reactivity of the thioamide group is a key aspect of its utility. It can undergo reactions such as S-alkylation, oxidation, and cycloaddition, providing access to a rich variety of molecular architectures. For instance, the reaction of thioacetamides with N-arylmaleimides has been shown to yield complex heterocyclic systems like epithiopyrrolo[3,4-c]pyridines and pyrrolo[3,4-c]pyridines. nih.gov This reactivity underscores the potential of thioxoacetamide derivatives as precursors to novel and functionally diverse molecules.

Conceptual Frameworks and Research Trajectories for N-Substituted 2-Amino-2-thioxoacetamide Derivatives

The introduction of substituents on the nitrogen atom of the 2-amino-2-thioxoacetamide core, as seen in 2-Amino-N-methyl-2-thioxoacetamide, provides a strategic handle for modulating the compound's physicochemical properties and reactivity. The N-substituent can influence factors such as solubility, steric hindrance, and the electronic nature of the amide bond, thereby fine-tuning the molecule's behavior in chemical reactions.

Research into N-substituted amino acids and their derivatives is a vibrant area of chemical science. monash.edunih.gov The N-methylation of peptides, for example, is known to enhance their conformational rigidity and metabolic stability. nih.gov By extension, N-substituted 2-amino-2-thioxoacetamide derivatives are being explored as versatile building blocks in the synthesis of peptidomimetics and other bioactive molecules. The ability to systematically vary the N-substituent allows for the creation of libraries of related compounds for screening in drug discovery programs. nih.gov

Structure

3D Structure

Properties

CAS No. |

41168-87-0 |

|---|---|

Molecular Formula |

C3H6N2OS |

Molecular Weight |

118.16 g/mol |

IUPAC Name |

2-amino-N-methyl-2-sulfanylideneacetamide |

InChI |

InChI=1S/C3H6N2OS/c1-5-3(6)2(4)7/h1H3,(H2,4,7)(H,5,6) |

InChI Key |

CLXIOIYUNNJYDY-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino N Methyl 2 Thioxoacetamide and Analogous Thioxoacetamides

Historical Perspectives on Thioamide Synthesis Relevant to 2-Amino-N-methyl-2-thioxoacetamide

The journey of thioamide synthesis began in the late 19th and early 20th centuries. ontosight.ai One of the most prominent historical methods is the Willgerodt-Kindler reaction , first reported by Conrad Willgerodt in 1887 and later modified by Karl Kindler. synarchive.comwikipedia.org This reaction traditionally converts aryl alkyl ketones into the corresponding terminal amides or thioamides by heating with ammonium (B1175870) polysulfide (Willgerodt reaction) or, more conveniently, with an amine and elemental sulfur (Kindler modification). wikipedia.orgorganic-chemistry.org The reaction proceeds through a complex mechanism involving the formation of an enamine, which then undergoes sulfuration and a series of rearrangements to migrate the carbonyl functional group to the end of the alkyl chain. wikipedia.orgthieme-connect.de

Another foundational approach involves the direct thionation (sulfur-for-oxygen exchange) of an amide precursor. Historically, this was achieved using strong thionating agents like phosphorus pentasulfide (P₄S₁₀) . ontosight.ainih.gov Hofmann first successfully used P₄S₁₀ to convert amides to thioamides in 1878. nih.gov However, these early methods often required harsh conditions, such as high temperatures and long reaction times, and the use of excess, moisture-sensitive reagents, which could lead to side reactions and low yields. nih.govlookchem.com

Modern Synthetic Routes and Methodological Advancements

Contemporary organic synthesis has focused on developing milder, more efficient, and versatile methods for preparing thioamides.

The two-step approach of first forming an amide and then converting it to a thioamide remains a widely used and robust strategy. While historical methods used phosphorus pentasulfide, modern synthesis often employs milder and more soluble reagents.

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide) has become one of the most popular reagents for this transformation due to its effectiveness under relatively mild conditions. It can thionate a wide variety of amides in solvents like tetrahydrofuran (B95107) (THF), often at room temperature or with gentle heating. nih.govresearchgate.net Other phosphorus-based reagents and combinations, such as P₄S₁₀ in conjunction with hexamethyldisiloxane (B120664) (HMDO), have also been developed to improve yields and simplify procedures. nih.gov

To synthesize a compound like this compound, a plausible route would involve the initial synthesis of 2-amino-N-methyl-2-oxoacetamide (the amide analog) followed by thionation with one of these modern reagents.

Table 1: Comparison of Common Thionating Reagents

| Reagent | Formula | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosphorus Pentasulfide | P₄S₁₀ | High temperature, refluxing pyridine (B92270) or toluene (B28343) nih.gov | Inexpensive, powerful | Harsh conditions, low selectivity, byproduct formation nih.gov |

| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Room temperature to reflux in THF or toluene researchgate.net | Milder conditions, higher yields, fewer side products | More expensive, workup can be difficult |

One-pot, multi-component reactions are highly valued for their efficiency, reducing waste and simplifying synthetic procedures. The Willgerodt-Kindler reaction is the archetypal one-pot synthesis for thioamides, combining a ketone or aldehyde, an amine, and elemental sulfur. thieme-connect.delookchem.com Modern variations have expanded the substrate scope and improved reaction conditions. For instance, α-keto thioamides can be synthesized from α-azido ketones, elemental sulfur, and amines in a metal-free, one-pot oxidative-amidation strategy. organic-chemistry.org

Other one-pot methods include the reaction of aldehydes with N-substituted formamides using sodium sulfide (B99878) as the sulfur source in water, highlighting a practical and efficient aqueous synthesis. organic-chemistry.org Such multi-component strategies offer a direct pathway to complex thioamides from simple, readily available starting materials. rsc.orgeurekaselect.comaun.edu.eg

Thiourea (B124793) and its derivatives serve as important reagents in thioamide and related heterocycle synthesis. researchgate.net They can function as a sulfur source or as a complete building block. For example, thiourea can be used as a thionating agent to convert esters and amides to their corresponding thio-analogs under solvothermal conditions, offering a high-yielding and environmentally favorable method. researchgate.net

Furthermore, thiourea is a key precursor in the Hantzsch thiazole (B1198619) synthesis and related reactions. By reacting an α-haloketone or α-halo-amide with thiourea, one can construct a 2-aminothiazole (B372263) ring system. researchgate.net This is relevant for analogous structures. For the synthesis of acyl thioureas, a common one-pot method involves reacting an acid chloride with ammonium thiocyanate (B1210189) to form an isothiocyanate in situ, which is then trapped by an amine. nih.govnih.gov

In recent years, there has been a significant shift towards sustainable and environmentally benign synthetic methods. For thioamide synthesis, this has led to the development of protocols that minimize or eliminate the use of toxic solvents and catalysts.

A notable advancement is the use of Deep Eutectic Solvents (DES) , such as a mixture of choline (B1196258) chloride and urea, which can act as both the solvent and a catalyst for the Willgerodt-Kindler reaction. rsc.orgrsc.orgresearchgate.net These reactions can proceed under mild conditions, often without any additional catalyst, and the DES can be recycled, significantly reducing waste. rsc.orgrsc.org

Other green approaches include:

Microwave-assisted synthesis , which can dramatically reduce reaction times and improve yields for reactions like the Kindler thioamide synthesis. thieme-connect.deorganic-chemistry.org

Catalyst-free and solvent-free reactions , where reactants are heated together directly, often with elemental sulfur, providing a clean and atom-economical pathway. organic-chemistry.org

Using water as a solvent , which mediates a mild synthesis of thioamides from readily available starting materials with no required energy input or additives. organic-chemistry.orgorganic-chemistry.org

Table 2: Green Chemistry Approaches to Thioamide Synthesis

| Method | Key Principle | Example Condition | Reference |

|---|---|---|---|

| Deep Eutectic Solvents | Biodegradable, recyclable solvent/catalyst | Choline chloride-urea, aldehydes, amines, sulfur | rsc.orgrsc.orgresearchgate.net |

| Microwave Irradiation | Rapid energy transfer, reduced reaction time | Aldehydes, amines, sulfur in NMP solvent | thieme-connect.deorganic-chemistry.org |

| Aqueous Synthesis | Use of water as a green solvent | Aldehydes, N-substituted formamides, Na₂S in water | organic-chemistry.org |

Preparation of Key Intermediates for this compound

The synthesis of the target compound, this compound, relies on the availability of suitable precursors. The structure suggests a few key intermediates whose preparation is crucial.

One potential key intermediate is 2-amino-N-methylacetamide . This could be synthesized and then subjected to thionation. Another strategic intermediate could be an α-azido ketone . A metal-free oxidative-amidation strategy allows for the C-H bond thionation of α-azido ketones with elemental sulfur to form an α-ketothioacyl azide (B81097) intermediate, which can then be reacted with methylamine (B109427) to yield the desired α-keto thioamide structure. organic-chemistry.org

Alternatively, a multi-component reaction could start from simpler building blocks. For example, a protocol using an α-keto acid, an amine (methylamine), and a sulfur source could undergo decarboxylative thioamidation to form the product. organic-chemistry.org The synthesis of various N-formylated amines and other key building blocks has been explored, providing pathways to the necessary precursors for more complex structures. researchgate.net

Stereochemical Control in the Synthesis of Chiral Thioxoacetamide Analogues

The synthesis of specific stereoisomers of chiral molecules is a fundamental aspect of modern organic chemistry, particularly in the creation of pharmaceuticals and other biologically active compounds where chirality often governs biological function. nih.gov For thioxoacetamides and their analogues, achieving such stereochemical control is paramount and typically relies on asymmetric synthesis, which transforms achiral starting materials into chiral products. nih.govresearchgate.net A widely employed and highly effective strategy in this context is the use of chiral auxiliaries. numberanalytics.comslideshare.net

A chiral auxiliary is a stereogenic chemical compound that is temporarily incorporated into a substrate to guide the stereochemical course of a subsequent chemical reaction. numberanalytics.comyoutube.com Once the desired stereocenter has been established, the auxiliary is cleaved from the molecule and can often be recovered for reuse. numberanalytics.com This methodology has been extensively and successfully applied to control reactions at the α-carbon of carbonyl compounds, and these established principles are applicable to their thiono-analogues.

In the asymmetric synthesis of chiral thioxoacetamide analogues, sulfur-based chiral auxiliaries, such as N-acylthiazolidinethiones and oxazolidinethiones, have demonstrated significant utility. These auxiliaries, often derived from readily available amino acids, create a distinct three-dimensional environment that biases the approach of an incoming reagent to one face of the molecule, thereby enabling high levels of diastereoselectivity in bond-forming reactions.

A primary example where this stereocontrol is effectively demonstrated is the asymmetric aldol (B89426) reaction. Chiral N-acylthiazolidinethiones, which serve as close structural analogues to N-acylated thioxoacetamides, participate in highly diastereoselective aldol reactions. nih.govacs.org For example, the use of catalytic amounts of magnesium halides, specifically magnesium bromide etherate (MgBr₂·OEt₂), has been shown to effectively catalyze the reaction between various chiral N-acylthiazolidinethiones and aldehydes, leading preferentially to the formation of anti-aldol products with excellent diastereoselectivity. nih.govacs.org

Scientific investigations have confirmed the efficiency of these reactions, with chemical yields frequently ranging from 56% to 93% and diastereoselectivities reaching as high as 19:1. nih.govacs.org The specific structure of the chiral auxiliary and the precise reaction conditions are crucial factors that determine the stereochemical outcome. nih.gov In studies of double diastereoselective aldol reactions, which involve both a chiral N-acetyl thiazolidinethione auxiliary and a chiral aldehyde, it was determined that the stereoselectivity of the reaction is predominantly governed by the auxiliary, rather than the pre-existing stereocenter in the aldehyde. nih.gov

The table below provides a summary of the outcomes for magnesium bromide-catalyzed anti-aldol reactions involving various chiral N-acylthiazolidinethiones and aldehydes, illustrating the high degree of diastereoselectivity achieved.

Diastereoselective Aldol Reactions of Chiral N-Acylthiazolidinethiones

This table presents the diastereomeric ratio (d.r.) and yield for the MgBr₂-catalyzed aldol reaction between various N-acylthiazolidinethiones and aldehydes.

| N-Acyl Group | Aldehyde | Diastereomeric Ratio (anti:syn) | Yield (%) |

|---|---|---|---|

| Propionyl | Isobutyraldehyde | 19:1 | 85 |

| Propionyl | Benzaldehyde | 10:1 | 93 |

| Propionyl | trans-Cinnamaldehyde | >19:1 | 81 |

| Acetyl | trans-Cinnamaldehyde | 10:1 | 56 |

| Isovaleryl | trans-Cinnamaldehyde | >19:1 | 72 |

The efficacy of these sulfur-containing chiral auxiliaries is attributed to their capacity to form rigid, chelated intermediates with the metal catalyst. This chelation effectively blocks one face of the resulting enolate, thereby directing the nucleophilic attack to the opposite face in a highly controlled manner.

Beyond aldol reactions, chiral auxiliaries are instrumental in controlling stereochemistry in other significant carbon-carbon bond-forming processes, including Michael additions. The strategy of temporarily incorporating a chiral auxiliary continues to be a robust and versatile approach for the synthesis of enantiomerically pure thioxoacetamide analogues and related chiral structures. numberanalytics.com

Chemical Reactivity and Mechanistic Investigations of 2 Amino N Methyl 2 Thioxoacetamide

Electrophilic Behavior of the Thiocarbonyl Functionality

The thiocarbonyl group (C=S) in 2-Amino-N-methyl-2-thioxoacetamide is a key electrophilic center. The double bond between carbon and sulfur is polarized, rendering the carbon atom susceptible to attack by nucleophiles. This electrophilicity is fundamental to its participation in cyclization reactions where intramolecular or intermolecular nucleophilic attack on the thiocarbonyl carbon initiates the formation of a new ring system. For instance, in the formation of heterocyclic compounds, a nucleophile can add to the thiocarbonyl carbon, which is often a crucial first step in the reaction cascade.

Nucleophilic Characteristics of the Amino Group

The primary amino group (-NH2) endows this compound with significant nucleophilic character. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, such as the carbon atom of carbonyl groups or activated double bonds. This nucleophilicity is frequently exploited in condensation and cyclization reactions. For example, the amino group can act as the initial nucleophile in reactions leading to the formation of thiazole (B1198619) and thiadiazole rings. The reactivity of this group is a cornerstone of the molecule's utility in building more complex chemical structures. nih.gov

Cycloaddition Reactions and Heterocycle Formation

This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds. Its ability to undergo cycloaddition reactions is a direct consequence of the electrophilic thiocarbonyl group and the nucleophilic amino group residing within the same molecule.

Thiazole derivatives are a significant class of heterocyclic compounds, and this compound can serve as a precursor for their synthesis. researchgate.net The general strategy often involves the reaction of a thiourea (B124793) or thioamide derivative with an α-haloketone, a classic method known as the Hantzsch thiazole synthesis. In this context, derivatives of this compound can react with appropriate α-halocarbonyl compounds. The reaction typically proceeds via initial nucleophilic attack of the sulfur atom on the α-carbon of the ketone, followed by cyclization involving the amino group to form the thiazole ring. derpharmachemica.com

For example, the reaction of a substituted thiourea with 2-bromo-1-(3-trifluromethyl)phenylethanone in ethanol (B145695) leads to the formation of a corresponding 2-aminothiazole (B372263) derivative. derpharmachemica.com The versatility of this method allows for the synthesis of a wide array of substituted thiazoles by varying the starting materials. derpharmachemica.comnih.govmdpi.com

Table 1: Examples of Reagents for Thiazole Synthesis

| Reactant 1 | Reactant 2 | Product Class | Reference |

| Substituted Thiourea | α-Haloketone | 2-Aminothiazole Derivatives | derpharmachemica.com |

| Thiourea | Phenacyl Bromide | 2-Amino-4-phenylthiazole | nih.gov |

| This compound Derivative | Chloroacetyl Chloride | 2-Amino-thiazole-5-carboxylic acid derivative | nih.gov |

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can also be achieved using precursors derived from this compound. One common method involves the cyclization of thiosemicarbazide (B42300) derivatives. encyclopedia.pub While direct reactions with this compound are specific, the underlying principle involves the reaction of the thioamide/thiourea moiety with a reagent that provides the remaining atoms for the heterocyclic ring. For instance, the reaction of a thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like polyphosphate ester can yield a 2-amino-1,3,4-thiadiazole. encyclopedia.pub The amino group of the resulting thiadiazole is reactive and can be further derivatized. nih.gov

Table 2: General Method for 1,3,4-Thiadiazole Synthesis

| Reactant 1 | Reactant 2 | Condition | Product Class | Reference |

| Thiosemicarbazide | Carboxylic Acid | Polyphosphate Ester | 2-Amino-1,3,4-thiadiazole | encyclopedia.pub |

The reactivity of this compound and its analogs allows for the formation of other heterocyclic systems like imidazolidineiminothiones. These reactions often proceed through a series of condensation and cyclization steps. For instance, the reaction of a 2-aminothiazole derivative with various reagents can lead to the formation of fused ring systems. The synthesis of 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole (B3168287) is achieved through the heterocyclization of 2-aminothiazole with α-bromo-3-methoxyacetophenone. nih.gov This demonstrates how the core thiazole structure, which can be derived from thioamide precursors, serves as a scaffold for building more complex imidazo[2,1-b]thiazole (B1210989) systems.

Condensation Reactions with Carbonyl Compounds

The amino group of this compound exhibits nucleophilic reactivity towards carbonyl compounds, leading to condensation products. researchgate.net This type of reaction typically involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an aldehyde or ketone, forming a carbinolamine intermediate. vanderbilt.edursc.org Subsequent dehydration of this intermediate yields an imine or a related condensation product.

For example, the condensation of 2-aminobenzohydrazide with various aldehydes and ketones results in the formation of hydrazones or spiro-quinazolines, respectively. researchgate.net Although the specific substrate is different, the underlying principle of the amino group's reaction with a carbonyl is analogous. The reaction of an amino-functionalized thioamide with an aldehyde can lead to the formation of a Schiff base, which can be an intermediate for further cyclization reactions. For example, 2-aminothiazole derivatives react with substituted benzaldehydes to form Schiff bases, which can then be used to synthesize more complex molecules like 2-oxo-azetidine derivatives. scispace.com

Mechanistic Elucidation of Novel Transformation Pathways

The chemical behavior of this compound has been the subject of detailed mechanistic investigations, particularly concerning its transformations in the presence of phosphorus ylides and activated acetylenic compounds. These studies have unveiled novel pathways leading to complex heterocyclic structures.

Studies Involving Phosphorus Ylides and Activated Acetylenic Compounds

Research into the reactivity of thioamides and related compounds has provided a framework for understanding the transformations of this compound. A common reaction involves the three-component assembly of a phosphine (B1218219), an activated alkyne such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), and a compound with an acidic proton, which in this case is the thioacetamide (B46855) itself.

The initial step in this reaction cascade is the nucleophilic attack of a phosphine, typically triphenylphosphine (B44618), on the electron-deficient alkyne. researchgate.netresearchgate.net This addition generates a highly reactive zwitterionic intermediate. In the presence of an acidic proton source like the N-H group of this compound, this intermediate is protonated to form a vinylphosphonium salt. researchgate.net Subsequent Michael addition of the conjugate base of the thioacetamide to this vinylphosphonium salt leads to the formation of a stabilized phosphorus ylide. researchgate.net The formation of such ylides is a well-established process in organic synthesis. researchgate.netorgchemres.org

While direct studies on this compound are not extensively documented in this specific context, the reaction of various NH-acids with triphenylphosphine and DMAD has been shown to produce stable phosphorus ylides in high yields under neutral conditions. researchgate.netorgchemres.org Theoretical studies on similar systems, for instance involving 2-indolinone or 2-mercaptothiazoline (B133348) as the NH-acid, have been conducted to elucidate the reaction mechanism and the preference for certain isomeric products. dergipark.org.trdergipark.org.tr These computational analyses suggest that the initial addition of the phosphine to the acetylenic ester is often the rate-determining step. dergipark.org.trdergipark.org.tr

The general reactivity pattern is summarized in the table below, showing the key reactive species and intermediates.

| Reactant/Intermediate | Description |

| Triphenylphosphine | A nucleophilic phosphine that initiates the reaction. |

| Dimethyl Acetylenedicarboxylate (DMAD) | An activated alkyne that acts as an electrophile. |

| This compound | Provides the acidic proton and acts as a nucleophile. |

| Zwitterionic Intermediate | Formed from the addition of triphenylphosphine to DMAD. |

| Vinylphosphonium Salt | Formed by the protonation of the zwitterionic intermediate. |

| Stabilized Phosphorus Ylide | The final product of the initial three-component reaction. |

Proposed Reaction Mechanisms for Cyclization and Rearrangement

Following the formation of the initial phosphorus ylide, subsequent intramolecular reactions can lead to cyclization and rearrangement, affording various heterocyclic products. Based on the known chemistry of thioamides and related sulfur-containing compounds, a plausible pathway involves the intramolecular reaction of the ylide.

One proposed mechanism involves an intramolecular Wittig-type reaction or a related cyclization pathway. The nucleophilic sulfur atom of the thioamide moiety can attack one of the electrophilic carbonyl carbons of the ester groups derived from DMAD. This would lead to the formation of a five-membered ring, which could then undergo rearrangement and elimination of triphenylphosphine oxide to yield a substituted thiophene (B33073) derivative. The synthesis of thiophenes from various starting materials, including those involving cyclization onto an alkyne, is a well-established area of research. organic-chemistry.orgderpharmachemica.comnih.gov

Alternatively, a proposed mechanism for the formation of certain heterocyclic systems from similar starting materials involves a cascade of reactions initiated by the nucleophilic sulfur. For instance, in related systems, the reaction of β-ketothioamides with dihaloalkanes in the presence of a phosphonium (B103445) ylide catalyst proceeds via consecutive sulfur and nitrogen nucleophilic attacks to form thiazolidines and thiazinanes. researchgate.net While the reactants are different, this highlights the dual nucleophilicity of the thioamide group.

A general proposed pathway for the cyclization of this compound in the presence of phosphorus ylides and DMAD can be envisioned as follows:

Formation of the stabilized phosphorus ylide as described in the previous section.

Intramolecular nucleophilic attack of the sulfur atom onto one of the ester carbonyl groups.

Subsequent cyclization and rearrangement, potentially involving the nitrogen atom as well.

Elimination of triphenylphosphine oxide to yield the final aromatic heterocyclic product, likely a substituted thiophene.

The exact nature of the final product would depend on the reaction conditions and the specific substitution pattern of the starting materials.

Tautomerism and Isomerization Studies

The structure of this compound allows for the existence of several tautomeric forms due to the presence of both thioamide and amide functionalities. Tautomerism is the equilibrium between two or more interconverting constitutional isomers, usually involving the migration of a proton.

For this compound, the primary tautomeric equilibrium is likely between the thione form and the thiol-imino form. The thione form contains the C=S double bond, while the thiol-imino form contains a C=N double bond and an S-H single bond. Theoretical studies on related thioxo compounds, such as 6-thioxanthine, have shown that the relative stability of the thione and thiol tautomers can be influenced by the solvent environment. dergipark.org.tr In many cases, the thione form is more stable in the gas phase, while the relative stability can shift in aqueous solution.

The possible tautomeric forms of this compound are presented in the table below.

| Tautomeric Form | Key Structural Feature |

| Thione-Amide | Contains C=S and N-H bonds. |

| Thiol-Imine | Contains C=N and S-H bonds. |

Furthermore, the presence of the amino group introduces the possibility of amino-imino tautomerism. The equilibrium between these forms is a fundamental aspect of the chemistry of this compound and can influence its reactivity in various chemical transformations. The specific tautomer that predominates under certain reaction conditions can dictate the course of the reaction, for example, by influencing which atom (N or S) acts as the primary nucleophile. Isomerization between different geometric isomers (E/Z) around the C-N bonds is also a possibility, which can be influenced by solvent and temperature. Studies on related N-acylthioureas have highlighted the conformational flexibility of these molecules. orgchemres.org

Advanced Spectroscopic and Crystallographic Characterization of 2 Amino N Methyl 2 Thioxoacetamide Derivatives

Vibrational Spectroscopy for Bond Analysis and Functional Group Identification (FTIR, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups and analyzing the bond characteristics within a molecule. For thioamide derivatives, these spectra reveal key vibrational modes associated with the core structure.

In the analysis of thioamides, specific frequency ranges in the FTIR and Raman spectra are correlated with the stretching and bending of particular bonds. For instance, the N-H stretching vibrations of the amino group (NH₂) and the methylamino group (NH-CH₃) are typically observed in the high-frequency region of the spectrum. The C=S (thione) and C=O (amide) stretching vibrations are particularly important as they are characteristic of the thioacetamide (B46855) core. Computational studies, often using Density Functional Theory (DFT), complement experimental findings by helping to assign observed frequencies to specific vibrational modes. nih.gov

Structural changes, such as the interactions between the molecule and a solvent, can be observed as shifts in these vibrational frequencies. For example, the N-H stretching band is known to exhibit a red shift (a shift to lower wavenumber) when hydrogen bonding occurs between the N-H group and a solvent molecule. researchgate.net

Table 1: Representative Vibrational Frequencies for Thioamide Derivatives

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Method | Reference |

| 3450–3600 | O-H Stretch (in hydrated samples) | FTIR | researchgate.net |

| ~3400 | N-H Stretch (free) | FTIR | rsc.org |

| 3000-3300 | N-H Stretch (H-bonded) | FTIR | researchgate.net |

| ~2944 | C-H Bending | Raman | nih.gov |

| ~1777 | C=O Stretch | FTIR | nih.gov |

| ~1637 | Amide II | FTIR | nih.gov |

| ~1510 | C-N Stretch / N-H Bend | FTIR | rsc.org |

| ~1231 | C-N Stretch | FTIR | rsc.org |

| ~1040 | C-S Stretch | FTIR | rsc.org |

Note: The exact wavenumbers can vary depending on the specific derivative and its chemical environment.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure of 2-Amino-N-methyl-2-thioxoacetamide derivatives in solution. ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively, while 2D NMR techniques reveal connectivity and spatial relationships between atoms.

¹H NMR: The proton NMR spectrum provides key information. The protons of the amino group (NH₂) and the N-methyl group's amine (NH) typically appear as broad singlets that can be confirmed by their exchange with deuterium (B1214612) oxide (D₂O). The methyl group (CH₃) protons will appear as a distinct signal, often a doublet if coupled to the adjacent N-H proton. Aromatic or other substituent protons would appear in their characteristic regions. For instance, in N-phenylbenzothioamide, the NH proton appears as a broad singlet around 9.06 ppm, while aromatic protons resonate between 7.29 and 8.20 ppm. nih.gov

¹³C NMR: The carbon NMR spectrum is crucial for identifying the carbon skeleton. The thione carbon (C=S) is particularly noteworthy, resonating at a significantly downfield chemical shift, typically in the range of 197-212 ppm. nih.gov This is a hallmark of thioamide compounds. The amide carbonyl carbon (C=O) also has a characteristic downfield shift, though typically less than the thione carbon. Other carbons, such as those in the methyl group and any other substituents, appear at more upfield locations. researchgate.netrsc.org

2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign proton and carbon signals by showing direct (one-bond) and long-range (two- or three-bond) C-H correlations. These methods are essential for unambiguously assembling the molecular structure, especially for complex derivatives.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thioamide Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H | -NH (Amide/Thioamide) | 7.6 - 9.1 (broad singlet) | nih.govrsc.org |

| ¹H | -NH₂ (Amino) | ~5.99 (broad singlet) | researchgate.net |

| ¹H | -CH₃ (N-methyl) | ~2.50 - 3.00 | rsc.org |

| ¹³C | C=S (Thione) | 197 - 212 | nih.govrsc.org |

| ¹³C | C=O (Amide) | ~168 | rsc.org |

| ¹³C | -CH₃ (N-methyl) | ~34 | rsc.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. In electron impact (EI) ionization, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and various fragment ions.

The molecular ion peak in the mass spectrum of a thioamide derivative confirms its molecular weight. Due to the presence of nitrogen, compounds with an odd number of nitrogen atoms, like this compound, will exhibit a molecular ion with an odd mass-to-charge (m/z) ratio, according to the nitrogen rule. miamioh.edu

The fragmentation of thioamides often involves characteristic cleavage patterns. Alpha-cleavage, the breaking of a bond adjacent to the functional group, is a common and dominant fragmentation pathway for amines and amides. miamioh.edulibretexts.org For a thioacetamide derivative, this could involve the loss of alkyl radicals adjacent to the nitrogen atoms or cleavage next to the carbonyl and thionyl groups. The resulting fragment ions produce a unique fingerprint in the mass spectrum that helps to confirm the proposed structure. researchgate.netlibretexts.org For example, the fragmentation of N-aryl substituted benzothioamides often shows ions corresponding to the thioamide core and the substituted aryl groups. nih.gov

Single Crystal X-ray Diffraction for Precise Solid-State Structure Determination

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions. researchgate.net

For thioamide derivatives, X-ray diffraction studies can confirm the planarity of the thioamide group and provide detailed geometric parameters. mdpi.com This technique is unparalleled in its ability to map the non-covalent forces that govern how molecules pack together in a crystal lattice.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are crucial in determining the supramolecular architecture of thioamide crystals. The amino (NH₂) and N-methylamino (NH) groups are effective hydrogen bond donors, while the carbonyl oxygen (C=O) and thione sulfur (C=S) atoms can act as hydrogen bond acceptors.

X-ray diffraction precisely measures the distances and angles of these interactions (e.g., N—H⋯O, N—H⋯S, N—H⋯N). nih.govnih.gov In some structures, these hydrogen bonds link molecules into chains or more complex three-dimensional networks. nih.gov Computational studies suggest that thioamides can be stronger hydrogen bond donors than their amide counterparts. nih.govchemrxiv.org The presence of water molecules in a hydrated crystal can lead to even more extensive hydrogen-bonding networks, involving O-H···N and C-H···O interactions. nih.gov

Characterization of Non-Covalent Interactions (e.g., C-H...O, C-H...N, π-π Stacking)

Beyond classical hydrogen bonds, X-ray diffraction can identify a range of other non-covalent interactions that contribute to crystal stability. nih.gov These weaker interactions include:

C-H···O and C-H···N interactions: These are weak hydrogen bonds where a carbon-bound hydrogen acts as the donor.

π-π Stacking: In derivatives containing aromatic rings, these interactions occur when the electron clouds of adjacent rings stack on top of each other.

Halogen Bonding: If the derivative contains a halogen atom, it can participate in halogen bonds (C-X···O/N), which are directional interactions involving an electrophilic region on the halogen. nih.gov

Hirshfeld surface analysis is a computational tool often used in conjunction with X-ray data to visualize and quantify the different types of intermolecular contacts within a crystal, providing a percentage contribution for each type of interaction (e.g., H···H, O···H, N···H). nih.gov These detailed analyses of the crystal packing are essential for understanding the solid-state properties of the material and for applications in crystal engineering. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Amino-N-methyl-2-thioxoacetamide, and what key reaction parameters influence yield?

- Methodology : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation, under controlled conditions. For example, refluxing with sodium azide in a toluene-water mixture (8:2) at 80–100°C for 5–7 hours can yield intermediates like 2-azidoacetamides . Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while biphasic systems (toluene/water) improve azide incorporation .

- Catalysts : Bases like sodium hydride or triethylamine facilitate deprotonation and accelerate reaction rates .

- Purification : Chromatography or crystallization (ethanol/water) is essential to isolate the product from byproducts .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., thioxo, methylamino) and confirms regiochemistry .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and quantifies purity (>95% required for biological assays) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects isotopic patterns for sulfur-containing moieties .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during the synthesis of this compound derivatives?

- Strategies :

- Temperature control : Lower temperatures (0–5°C) reduce side reactions like oxidation of thiol groups .

- Inert atmosphere : Nitrogen/argon prevents undesired oxidation or hydrolysis of sensitive intermediates .

- Byproduct analysis : Use thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) to track byproducts and adjust stoichiometry .

Q. What computational strategies are recommended for predicting the biological activity of this compound analogs?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with target enzymes (e.g., kinases, proteases). Validate docking poses with experimental IC₅₀ values from enzyme inhibition assays .

- QSAR modeling : Quantitative Structure-Activity Relationship (QSAR) analyses correlate substituent effects (e.g., electron-withdrawing groups on the thioxo moiety) with bioactivity .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives across different studies?

- Root causes :

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) alter IC₅₀ values .

- Purity issues : Impurities >5% (e.g., unreacted starting materials) can skew bioactivity data. Re-characterize compounds via HPLC-NMR before testing .

- Resolution : Standardize protocols (e.g., NIH/WHO guidelines) and cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. What in vitro assays are appropriate for evaluating the enzyme inhibitory potential of this compound derivatives?

- Fluorometric assays : Measure fluorescence quenching of labeled substrates (e.g., FITC-casein for protease inhibition) .

- Colorimetric assays : Use p-nitrophenyl phosphate (pNPP) for phosphatase activity or DTNB (Ellman’s reagent) for thiol-dependent enzymes .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.